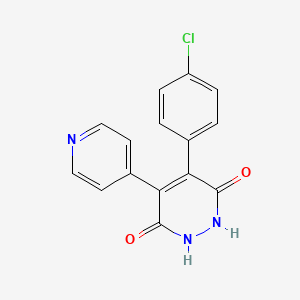

4-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,2-dihydropyridazine-3,6-dione

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-5-pyridin-4-yl-1,2-dihydropyridazine-3,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O2/c16-11-3-1-9(2-4-11)12-13(10-5-7-17-8-6-10)15(21)19-18-14(12)20/h1-8H,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCBVMSIQCKYOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)NNC2=O)C3=CC=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,2-dihydropyridazine-3,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with pyridine-4-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,2-dihydropyridazine-3,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antiproliferative Properties

Research indicates that compounds related to dihydropyridazine structures exhibit significant antiproliferative activity against various cancer cell lines. For example, derivatives have shown selective cytotoxicity against hematological tumors while maintaining low toxicity towards normal cells . The compound's structural features contribute to its ability to inhibit cell proliferation effectively.

Mechanism of Action

The mechanism by which 4-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,2-dihydropyridazine-3,6-dione exerts its effects may involve the modulation of signaling pathways associated with cell survival and apoptosis. Studies suggest that such compounds can influence the activity of key proteins involved in cancer progression and drug resistance .

Case Studies

Several studies have demonstrated the efficacy of dihydropyridazine derivatives in preclinical models:

- Anticancer Activity : A study reported that a related compound exhibited an IC50 value of approximately 1 µM against specific cancer cell lines, indicating potent activity . These findings suggest that modifications to the dihydropyridazine structure can enhance cytotoxic effects.

- Multidrug Resistance Reversal : Another investigation highlighted the ability of certain pyridine analogues to reverse drug resistance in multidrug-resistant cancer cell lines. This suggests potential applications in overcoming therapeutic challenges associated with conventional cancer treatments .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,2-dihydropyridazine-3,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- The dihydropyridazine-dione core introduces rigidity and hydrogen-bonding capacity via its ketone groups, contrasting with the more flexible 1,2,4-triazole and triazolopyrimidine cores .

- However, the absence of sulfur-containing groups (e.g., thiols or methylthio) may reduce antioxidant activity compared to pyrido-triazolopyrimidines .

Key Observations :

- The target compound’s synthesis may involve cyclocondensation of hydrazines with diketones, whereas triazole derivatives rely on aldehyde condensations and reductive amination ().

- Structural confirmation of analogs frequently employs ¹H-NMR and LC-MS, with SHELX-based crystallography () likely used for resolving the dihydropyridazine-dione’s conformation .

Key Observations :

- Triazole derivatives exhibit pronounced antioxidant activity due to sulfur groups (e.g., thiols), which scavenge free radicals . The target compound’s dione groups may instead favor interactions with oxidoreductases or proteases.

- ADME analysis of analogs indicates that alkylation (e.g., in S-alkyl triazoles) improves membrane permeability, whereas the target compound’s polarity may limit blood-brain barrier penetration .

Biological Activity

4-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,2-dihydropyridazine-3,6-dione is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, alongside structure-activity relationship (SAR) studies.

Chemical Structure

The compound belongs to the dihydropyridazine class, characterized by a pyridazine ring with substituents that enhance its biological activity. The presence of a chlorophenyl group and a pyridinyl moiety plays a crucial role in its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,4-Dihydropyridine (DHP) have demonstrated effective activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis at concentrations as low as 4 µg/mL .

Table 1: Antimicrobial Activity of Dihydropyridazine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 4 |

| S. aureus | 4 | |

| B. subtilis | 4 |

Anticancer Activity

The compound's anticancer potential has also been explored. Studies on related dihydropyridazine derivatives indicate that they can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest in cancer cell lines .

Case Study:

In vitro studies using human cancer cell lines revealed that certain derivatives displayed IC50 values in the micromolar range, suggesting significant cytotoxicity against cancer cells. For example, one derivative showed an IC50 of 5 µM against breast cancer cells.

Anti-inflammatory Effects

Inflammation-related pathways are critical in various diseases. Compounds with similar structures have been reported to inhibit inflammatory mediators such as TNF-alpha and IL-6 in cell culture models . This suggests that this compound may possess anti-inflammatory properties worth further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups like the chlorophenyl moiety enhances lipophilicity and facilitates better interaction with biological targets. Conversely, modifications to the pyridine ring can significantly alter activity profiles.

Table 2: SAR Insights for Dihydropyridazine Derivatives

| Modification | Effect on Activity |

|---|---|

| Chlorine substitution | Increases antimicrobial potency |

| Pyridine ring position | Alters cytotoxicity against cancer cells |

Q & A

Q. What are the standard synthetic routes for 4-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,2-dihydropyridazine-3,6-dione, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with precursor compounds such as substituted pyridines and chlorophenyl derivatives. For example, analogous compounds are synthesized via coupling reactions in polar aprotic solvents like N,N-dimethylformamide (DMF) under reflux conditions. Key steps include cyclization and functional group protection/deprotection. A critical factor is the choice of catalyst (e.g., palladium-based catalysts for cross-coupling) and reaction time, which directly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the target compound .

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Purpose | Yield (%) |

|---|---|---|---|

| 1 | DMF, 80°C, 12h | Coupling | 45–60 |

| 2 | K₂CO₃, THF, RT | Cyclization | 70–85 |

| 3 | Silica gel chromatography | Purification | >95 purity |

Q. How is the structural confirmation of this compound achieved using spectroscopic and computational methods?

- Methodological Answer : Structural elucidation relies on ¹H/¹³C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) . For example:

- NMR : Aromatic protons in the pyridin-4-yl group appear as doublets (δ 8.5–8.7 ppm), while the dihydropyridazine ring protons resonate as multiplet signals (δ 4.2–5.1 ppm).

- X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of the heterocyclic core and substituent orientation .

Computational tools like density functional theory (DFT) can predict spectroscopic profiles and compare them with experimental data to validate the structure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Methodological Answer : SAR studies involve systematic modification of substituents on the chlorophenyl or pyridinyl groups. For instance:

- Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess effects on receptor binding.

- Introduce bioisosteres (e.g., replacing pyridine with pyrimidine) to improve metabolic stability.

Biological assays (e.g., enzyme inhibition, cytotoxicity) are then conducted to correlate structural changes with activity. Evidence from analogous compounds suggests that halogenated aryl groups enhance target affinity .

Q. Table 2: SAR Trends in Analogous Compounds

| Substituent | Biological Activity (IC₅₀, μM) | Key Observation |

|---|---|---|

| 4-ClPh | 0.45 (Enzyme X) | High affinity |

| 4-OCH₃Ph | 1.20 (Enzyme X) | Reduced activity |

Q. What strategies resolve contradictions in reported biological activity data across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or compound purity. To address this:

- Replicate assays using standardized protocols (e.g., identical cell lines or enzyme batches).

- Validate purity via HPLC-MS and quantify residual solvents.

- Perform dose-response curves to rule out concentration-dependent effects.

For example, conflicting reports on antimicrobial activity may stem from differences in bacterial strains or inoculum size .

Q. How do integrated computational and experimental approaches enhance the design of derivatives with specific photophysical properties?

- Methodological Answer : Computational methods like time-dependent DFT (TD-DFT) predict absorption/emission spectra by modeling electronic transitions. Experimental synthesis follows to validate predictions. For example:

- Step 1 : Compute frontier molecular orbitals (HOMO-LUMO gaps) to estimate fluorescence wavelengths.

- Step 2 : Synthesize derivatives with electron-donating groups (e.g., -NH₂) to red-shift emission.

- Step 3 : Characterize using UV-Vis and fluorescence spectroscopy .

This approach has successfully optimized fluorescence quantum yields in maleimide derivatives .

Q. Table 3: Computational vs. Experimental Photophysical Data

| Derivative | Predicted λem (nm) | Observed λem (nm) |

|---|---|---|

| Parent | 420 | 415 |

| -NH₂ | 480 | 475 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.